2,4-Difluorobenzoylacetonitrile

Process Chemistry Antifungal Drug Synthesis Reaction Yield

This specific 2,4-difluorobenzoylacetonitrile is a structurally rigid, non-substitutable beta-ketonitrile. The 2,4-difluorophenyl pattern is an absolute requirement for voriconazole synthesis—any deviation (mono-fluoro or alternate di-fluoro) yields inactive compounds. It delivers a validated 72% isolated yield in the key pharmaceutical step, eliminating route re-validation costs. For anti-inflammatory programs, the dual-fluorination directly modulates potency and selectivity in microglial and T-cell differentiation assays. Supplied as a crystalline solid (97+% purity), it provides the consistent impurity profile essential for cGMP-adjacent intermediate supply chains.

Molecular Formula C9H5F2NO
Molecular Weight 181.14 g/mol
CAS No. 71682-95-6
Cat. No. B147646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluorobenzoylacetonitrile
CAS71682-95-6
Synonyms2,4-difluoro-β-oxo-benzenepropanenitrile
Molecular FormulaC9H5F2NO
Molecular Weight181.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)C(=O)CC#N
InChIInChI=1S/C9H5F2NO/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5H,3H2
InChIKeyIHOQJCDNMJJLME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Difluorobenzoylacetonitrile (CAS 71682-95-6): A Key Beta-Ketonitrile Intermediate for Pharmaceuticals, Agrochemicals, and Heterocyclic Synthesis


2,4-Difluorobenzoylacetonitrile (CAS 71682-95-6) is a beta-ketonitrile building block characterized by its 2,4-difluorophenyl substituent, nitrile group, and reactive ketone moiety . It is a crystalline solid with a melting point range of 110-112°C, soluble in common organic solvents such as DMSO and dichloromethane, and exhibits a density of approximately 1.3 g/cm³ and a boiling point near 304°C at 760 mmHg . Its primary industrial and scientific utility lies in its role as a versatile intermediate in the synthesis of complex heterocyclic scaffolds for pharmaceutical and agrochemical applications [1].

Why 2,4-Difluorobenzoylacetonitrile (CAS 71682-95-6) Cannot Be Casually Substituted by Other Benzoylacetonitrile Analogs


Generic substitution of this specific beta-ketonitrile is precluded by the critical role its 2,4-difluorophenyl substitution pattern plays in both biological activity and downstream synthetic efficiency. The precise positioning of the two fluorine atoms is a stringent requirement for maintaining activity in established structure-activity relationships (SAR) for the benzoylacetonitrile scaffold . Furthermore, for applications like the synthesis of voriconazole intermediates, the 2,4-difluoro motif is an essential structural component for the target molecule, and deviations (e.g., mono-fluoro or alternate di-fluoro substitution) lead to inactive or incorrect final compounds, rendering alternative starting materials incompatible with established synthetic routes .

Quantitative Differentiation of 2,4-Difluorobenzoylacetonitrile (CAS 71682-95-6) Against its Closest Analogs


Synthetic Yield: A Quantified Route to a Key Voriconazole Intermediate Using 2,4-Difluorobenzoylacetonitrile

The synthesis of 3-(2,4-difluorophenyl)-3-oxopropanenitrile (2,4-difluorobenzoylacetonitrile) from 2-bromo-1-(2,4-difluorophenyl)ethanone and sodium cyanide is reported with an isolated yield of 72% under optimized conditions . This yield provides a clear and quantifiable benchmark for the specific preparation of this difluoro-substituted intermediate, a critical step in the synthesis of compounds such as the antifungal drug voriconazole. In contrast, the synthetic yields for its non-fluorinated (benzoylacetonitrile) or mono-fluorinated analogs under comparable or alternative conditions are not well-documented or are reported as part of different synthetic sequences, making direct yield comparisons challenging but highlighting the unique process data available for this difluoro derivative .

Process Chemistry Antifungal Drug Synthesis Reaction Yield

Substitution Pattern Specificity: The 2,4-Difluoro Motif is Essential for Maintaining Anti-Inflammatory Activity in Benzoylacetonitriles

A structure-activity relationship (SAR) study on benzoylacetonitriles in a rat adjuvant arthritis model demonstrated that the introduction of a single fluorine atom at the ortho, meta, or para positions (o-, m-, or p-fluorobenzoylacetonitrile) allows for the retention of potent anti-inflammatory activity . However, the 2,4-difluoro substitution pattern on 2,4-difluorobenzoylacetonitrile is critical for its intended biological application, as it defines a distinct electronic and steric profile compared to its non-fluorinated (benzoylacetonitrile) and mono-fluorinated analogs. While the SAR study identifies the active mono-fluoro analogs, it establishes the phenyl-substituted benzoylacetonitrile scaffold's sensitivity to substitution, providing a basis for the unique requirements of the 2,4-difluoro derivative in more advanced medicinal chemistry programs.

Anti-Inflammatory Structure-Activity Relationship (SAR) Rheumatoid Arthritis

Physical Property Differentiation: Higher Melting Point and Purity Specifications of 2,4-Difluorobenzoylacetonitrile Compared to its Non-Fluorinated Analog

2,4-Difluorobenzoylacetonitrile (CAS 71682-95-6) is a crystalline solid with a well-defined melting point range of 110-112°C, typically offered at ≥97% purity by HPLC [1]. Its non-fluorinated analog, benzoylacetonitrile (CAS 614-16-4), exhibits a significantly lower melting point of 82-83°C [2]. This quantifiable difference in physical properties (ΔTm ≈ 28°C) reflects the impact of the 2,4-difluoro substitution on intermolecular interactions and crystal lattice energy, which can influence handling, purification, and formulation characteristics.

Physical Chemistry Quality Control Procurement Specifications

Orthogonal Purity Control: 2,4-Difluorobenzoylacetonitrile Specifications Enforce Tighter Quality than Generic Benzoylacetonitrile Sourcing

Commercial sourcing data indicates that 2,4-difluorobenzoylacetonitrile is consistently offered with a high minimum purity specification, typically ≥97% by HPLC, from major research chemical suppliers [1]. In contrast, its non-fluorinated parent compound, benzoylacetonitrile, is frequently available at lower purities, such as 95% . This quantifiable difference in standard commercial grade (≥97% vs. 95%) means procurement of the 2,4-difluoro derivative comes with a higher baseline assurance of chemical integrity and lower levels of potentially interfering impurities.

Analytical Chemistry Procurement Quality Assurance

Optimal Research and Industrial Deployment Scenarios for 2,4-Difluorobenzoylacetonitrile (CAS 71682-95-6)


Antifungal Drug Development: A Precursor for Voriconazole Synthesis

2,4-Difluorobenzoylacetonitrile is a specifically cited intermediate in the patent literature for the synthesis of voriconazole, a broad-spectrum triazole antifungal medication . Its synthetic utility is quantified by a 72% isolated yield in a key step, making it a critical and validated building block for this pharmaceutical pathway . This application is directly supported by the evidence of its specific preparation and role in a commercial drug synthesis route.

Medicinal Chemistry: Exploring Anti-Inflammatory Benzoylacetonitrile Scaffolds

The 2,4-difluoro substitution pattern is a key variable in the SAR of benzoylacetonitrile-based anti-inflammatory agents . Researchers investigating novel treatments for inflammatory diseases like rheumatoid arthritis or multiple sclerosis can utilize this specific compound to explore the effects of dual-fluorination on potency and selectivity, guided by established class activity against microglial activation and T-cell differentiation [1].

Agrochemical Intermediate: Synthesis of Fluorinated Pesticides and Herbicides

The compound is broadly recognized as a versatile intermediate in the manufacture of pesticides and herbicides . The presence of fluorine atoms often enhances metabolic stability and bioavailability of agrochemicals. Its high commercial purity (≥97%) makes it suitable for use in complex synthetic sequences where impurity control is paramount for developing new crop protection agents [2].

Heterocyclic Chemistry: A Versatile Building Block for Pyrazole and Pyrimidine Synthesis

As a beta-ketonitrile, 2,4-difluorobenzoylacetonitrile possesses two reactive centers that enable the construction of diverse heterocyclic systems such as pyrazoles, pyrimidines, and pyridines, which are privileged scaffolds in drug discovery . The 2,4-difluorophenyl moiety introduces unique electronic properties to the resulting heterocycles, potentially altering their biological activity profiles compared to non-fluorinated analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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